molecular formula C8H10N4O2 B161088 Caffeine-D3 CAS No. 26351-03-1

Caffeine-D3

Cat. No.: B161088
CAS No.: 26351-03-1
M. Wt: 197.21 g/mol
InChI Key: RYYVLZVUVIJVGH-HPRDVNIFSA-N
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Description

Caffeine-d3, also known as 1,3,7-trimethylxanthine-d3, is a deuterated form of caffeine. It is an isotopically labeled compound where three hydrogen atoms are replaced with deuterium. This compound is primarily used as an internal standard in mass spectrometry for the quantification of caffeine due to its similar chemical properties but distinct mass .

Mechanism of Action

Target of Action

Caffeine-D3, like caffeine, primarily targets the adenosine A2A receptors (A2AR) and dopamine D2/D3 receptors in the brain . These receptors play a crucial role in regulating sleep, arousal, and cognitive function.

Mode of Action

This compound acts as an antagonist to the adenosine A2A receptors, thereby inhibiting the action of adenosine, a neurotransmitter that promotes sleep and relaxation . By blocking these receptors, this compound enhances dopamine signaling in the brain . It increases the availability of D2/D3 receptors in certain regions of the brain, such as the putamen and ventral striatum .

Biochemical Pathways

This compound affects several biochemical pathways. Primarily, it interferes with the signaling pathway of adenosine by acting as an antagonist to the A2A receptors . This antagonism leads to enhanced dopamine signaling, as adenosine usually inhibits dopamine signaling . Furthermore, this compound is derived from purine nucleotides and its synthesis involves a sequence of three methylation reactions and one nucleosidase reaction using xanthine as a precursor .

Pharmacokinetics

This compound, like caffeine, is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system. The main product of this metabolism is paraxanthine, with additional products being theobromine and theophylline . These metabolites have their own effects and contribute to the overall impact of this compound on the body.

Result of Action

The antagonism of adenosine A2A receptors and the increased availability of dopamine D2/D3 receptors result in enhanced alertness and arousal . This is why this compound, like caffeine, is commonly used to promote wakefulness and enhance alertness.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, caffeine is adsorbed more efficiently in an acidic environment . Lifestyle factors such as smoking can also influence the pharmacokinetics of caffeine . Furthermore, this compound can interact with other drugs, especially those metabolized via the same cytochrome P450 1A2 pathway .

Biochemical Analysis

Biochemical Properties

Caffeine-D3, like its non-deuterated counterpart, interacts with various enzymes, proteins, and other biomolecules. Its primary known interaction is with adenosine receptors in the brain, where it acts as a competitive antagonist . This interaction is the basis for caffeine’s stimulant effects.

Cellular Effects

This compound influences cell function in several ways. It impacts cell signaling pathways, particularly those involving cyclic AMP (cAMP), by inhibiting phosphodiesterase enzymes. This leads to increased levels of cAMP, enhancing the activity of protein kinase A (PKA) and influencing gene expression . It also affects cellular metabolism, primarily by increasing the rate of lipolysis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to adenosine receptors on the surface of cells, preventing adenosine from binding and exerting its typically inhibitory effects. This results in increased neuronal activity. This compound also inhibits phosphodiesterase, leading to increased levels of cAMP and enhanced PKA activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, a study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated to determine caffeine (CAF) in human plasma . The plasma samples were extracted by protein precipitation using this compound as an internal standard (IS) .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by the cytochrome P450 enzymes, including CYP1A2. The metabolites include paraxanthine, theobromine, and theophylline .

Transport and Distribution

This compound, like caffeine, is rapidly absorbed in the gastrointestinal tract and distributed throughout the body. It can cross the blood-brain barrier due to its lipophilic nature .

Subcellular Localization

This compound does not have a specific subcellular localization. As a small, lipophilic molecule, it can diffuse freely across cell membranes and distribute throughout the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Caffeine-d3 involves the incorporation of deuterium into the caffeine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents like deuterium oxide (D2O). The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuterium incorporation. The final product is purified using techniques such as crystallization and chromatography to achieve high purity levels required for analytical standards .

Chemical Reactions Analysis

Types of Reactions

Caffeine-d3 undergoes various chemical reactions similar to non-deuterated caffeine. These include:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include theobromine-d3, dihydrothis compound, and various substituted caffeine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Caffeine-d3

Caffeine-d3 is unique due to its isotopic labeling, which makes it an ideal internal standard for analytical methods. This labeling allows for precise quantification and tracing in complex matrices, providing an advantage over non-deuterated compounds .

Properties

IUPAC Name

3,7-dimethyl-1-(trideuteriomethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYVLZVUVIJVGH-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C2=C(N=CN2C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514758
Record name 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26351-03-1
Record name 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Caffeine-D3 primarily used for in research?

A1: this compound serves as a valuable tool in analytical chemistry, specifically as an internal standard in mass spectrometry for quantifying caffeine and its metabolites in biological samples [, , , , ]. Its use allows for more accurate and precise measurements compared to external calibration methods.

Q2: The papers mention using this compound to measure caffeine clearance. Can you explain this?

A3: Caffeine clearance is a measure of how quickly the liver metabolizes caffeine. Traditionally, this requires multiple blood samples over several days. Using a mixture of deuterated caffeine (this compound) and regular caffeine allows researchers to assess clearance from a single blood sample [, ]. The ratio between the two forms of caffeine in the sample, analyzed via mass spectrometry, provides insights into how efficiently the liver processes caffeine.

Q3: One study used this compound, Caffeine-D9, and regular caffeine. What's the advantage of using two deuterated forms?

A4: Using multiple, distinct deuterated forms (this compound and Caffeine-D9) alongside regular caffeine creates a robust system for tracking various aspects of liquid handling in Hydrogen Exchange-Mass Spectrometry (HX-MS) []. Each form can be used as a tracer for different solutions (sample, label, quench) allowing researchers to precisely monitor the performance of their robotic liquid handler and identify potential sources of error or variability throughout the HX-MS workflow.

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